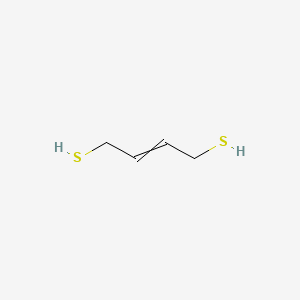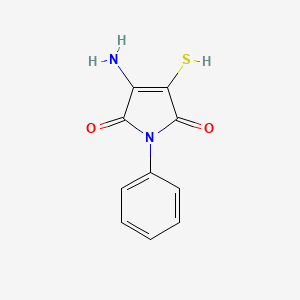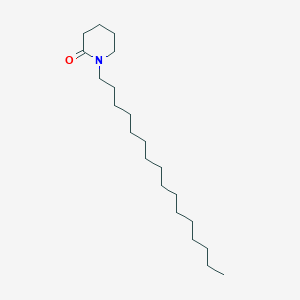
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- is a compound belonging to the purine family. It is known for its complex structure and diverse applications in various scientific fields. The compound has a molecular formula of C18H23N5O2 and a molecular weight of 341.4075 .
Méthodes De Préparation
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- involves several steps. One common method includes the reaction of theophylline with phenylethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods often involve large-scale synthesis using automated reactors. These reactors maintain precise temperature and pressure conditions to ensure high yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to remove impurities .
Analyse Des Réactions Chimiques
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide. This reaction typically occurs at elevated temperatures and results in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often produce reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Applications De Recherche Scientifique
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- has numerous applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It is used in assays to investigate enzyme activity and receptor binding.
Medicine: The compound has shown promise in the treatment of certain medical conditions. It is being explored for its potential as an anti-inflammatory and anti-cancer agent.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate the levels of cyclic nucleotides, leading to various physiological effects .
Additionally, the compound may interact with receptors on the cell surface, influencing signal transduction and gene expression. These interactions can result in anti-inflammatory, anti-proliferative, and pro-apoptotic effects, making the compound a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- can be compared with other similar compounds, such as:
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases. It shares a similar purine structure but lacks the phenylethyl group.
Caffeine: A stimulant found in coffee and tea. It has a similar core structure but differs in its functional groups.
Theobromine: Found in cocoa and chocolate, it has a similar structure but with different substituents.
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
126235-09-4 |
|---|---|
Formule moléculaire |
C15H16N4O2 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
1,3-dimethyl-8-(2-phenylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) |
Clé InChI |
YUCOATRZVINCPB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
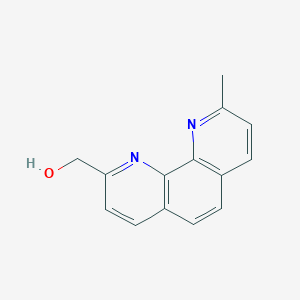
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)


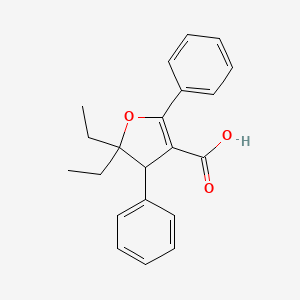
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
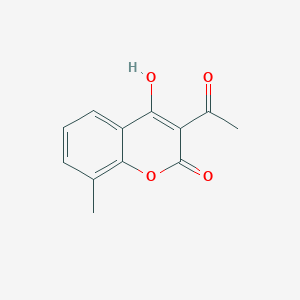
![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
